molecular formula C7H15NO B1589044 N,N-Dimethyltetrahydro-2H-pyran-4-amine CAS No. 38035-10-8

N,N-Dimethyltetrahydro-2H-pyran-4-amine

Cat. No.: B1589044
CAS No.: 38035-10-8
M. Wt: 129.2 g/mol
InChI Key: IKFKTKLTADWXNX-UHFFFAOYSA-N
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Description

N,N-Dimethyltetrahydro-2H-pyran-4-amine: is a heterocyclic amine compound with the molecular formula C8H17NO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom The compound is characterized by the presence of a dimethylamino group attached to the nitrogen atom at the fourth position of the tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N,N-Dimethyltetrahydro-2H-pyran-4-amine involves the reductive amination of tetrahydro-2H-pyran-4-one with dimethylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    N-Alkylation: Another method involves the N-alkylation of tetrahydro-2H-pyran-4-amine with dimethyl sulfate or methyl iodide under basic conditions. This reaction requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyltetrahydro-2H-pyran-4-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form tetrahydro-2H-pyran-4-amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides (e.g., methyl iodide), alkoxides (e.g., sodium methoxide).

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Tetrahydro-2H-pyran-4-amine.

    Substitution: Various substituted tetrahydro-2H-pyran-4-amines depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

N,N-Dimethyltetrahydro-2H-pyran-4-amine has the molecular formula C8H17NO and features a tetrahydropyran ring with a dimethylamino group at the nitrogen atom's fourth position. The compound can be synthesized through various methods, including:

  • Reductive Amination : Involves the reaction of tetrahydro-2H-pyran-4-one with dimethylamine using reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.
  • N-Alkylation : This method utilizes dimethyl sulfate or methyl iodide to alkylate tetrahydro-2H-pyran-4-amine under basic conditions, typically involving strong bases like sodium hydride.

Chemistry

This compound serves as a building block in organic synthesis. Its structural features allow it to act as a precursor for synthesizing more complex heterocyclic compounds and pharmaceuticals. It is also used in the development of specialty chemicals and agrochemicals.

Biology

In biological research, this compound acts as a ligand for studying enzyme-substrate interactions and receptor binding. Its potential therapeutic applications are being explored, particularly in developing bioactive molecules targeting central nervous system disorders. The dimethylamino group enhances its ability to interact with biological targets, modulating their activity through hydrogen bonding and electrostatic interactions .

Medicine

The compound has been investigated for its potential use in drug design aimed at treating various conditions, including cancer and neurodegenerative diseases. Its unique structure makes it a candidate for developing novel psychoactive substances.

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit microbial growth, making it a candidate for antimicrobial agents.
  • Cytotoxic Effects : In vitro studies have shown cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy. Specific derivatives have demonstrated IC values ranging from 6.7 to >200 μM against human neuroblastoma cells.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and polymers. Its versatility makes it valuable for various chemical processes.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity : Research has focused on synthesizing modified derivatives aimed at enhancing anticancer properties. Results indicated that specific substitutions on the tetrahydropyran ring significantly increased cytotoxicity against melanoma cells.
  • Protein Kinase Modulation : Some derivatives are being investigated for their ability to modulate protein kinases involved in critical cellular signaling pathways.

Mechanism of Action

The mechanism of action of N,N-Dimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    Tetrahydro-2H-pyran-4-amine: Lacks the dimethylamino group, making it less lipophilic and potentially less bioactive.

    N-Methyltetrahydro-2H-pyran-4-amine: Contains a single methyl group on the nitrogen, resulting in different pharmacokinetic properties.

    N,N-Dimethylpiperidine: A structurally similar compound with a six-membered nitrogen-containing ring, but with different electronic and steric properties.

Uniqueness: N,N-Dimethyltetrahydro-2H-pyran-4-amine is unique due to its combination of the tetrahydropyran ring and the dimethylamino group This structural feature imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets

Biological Activity

N,N-Dimethyltetrahydro-2H-pyran-4-amine is a cyclic amine that has garnered attention in biological research due to its diverse applications and potential therapeutic effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydropyran ring with two methyl groups at the nitrogen atom, contributing to its lipophilicity and reactivity. Its molecular formula is C8H15NC_8H_{15}N with a molecular weight of approximately 129.2 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Interaction : The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity.
  • Receptor Binding : The compound can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways and cellular responses.

These interactions suggest that this compound may play a role in the development of drugs targeting central nervous system disorders and other therapeutic areas.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines, suggesting its applicability in cancer therapy.
  • Psychoactive Potential : Due to its structural features, it has been explored for the development of psychoactive substances.

Comparative Analysis with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
This compoundTetrahydropyran ring with dimethylamino groupAntimicrobial, cytotoxic
Tetrahydro-2H-pyran-4-amineLacks dimethylamino groupLess bioactive
N-Methyltetrahydro-2H-pyran-4-amineContains single methyl group on nitrogenDifferent pharmacokinetics
N,N-DimethylpiperidineSix-membered nitrogen-containing ringVaries in electronic properties

Case Studies and Research Findings

  • Enzyme Studies : A study focused on the enzyme-substrate interactions using this compound as a ligand demonstrated its ability to modulate enzyme activity significantly, indicating its potential as a therapeutic agent in enzyme-related disorders.
  • Cancer Research : Research involving the compound's cytotoxicity against various cancer cell lines revealed promising results, with IC50 values indicating effective inhibition of cell proliferation .
  • Psychoactive Research : Investigations into the psychoactive properties highlighted its potential for developing new treatments for neurological disorders, enhancing understanding of its pharmacological profile.

Properties

IUPAC Name

N,N-dimethyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8(2)7-3-5-9-6-4-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFKTKLTADWXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436380
Record name N,N-Dimethyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38035-10-8
Record name N,N-Dimethyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-tetrahydro-2H-pyran-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Into a reaction device similar to that used in Example 9 were charged 50.0 g (0.5 mol) of tetrahydropyran-4-one, 180.0 g (2.0 mol) of 50% by weight aqueous dimethylamine solution and 20 g (9 mmol in terms of a palladium atom) of 5% by weight Pd/C, and the mixture was reacted at a hydrogen pressure of 0.2 to 0.4 MPa at 50° C. for 7 hours and further at 70° C. for 4 hours. After completion of the reaction, the resulting reaction mixture was cooled to room temperature and the catalyst was filtered off by Celite, and the filtrate was made acidic (pH=1) by adding 60 ml of conc. sulfuric acid and then washed successively with 200 ml of 2-butanol twice and 200 ml of chloroform twice. Then, 130 g of potassium hydroxide was added to the aqueous layer to make the solution basic (pH=11), the aqueous layer was extracted three times with each 300 ml of ethyl acetate and the resulting organic layer was dried over anhydrous magnesium sulfate. After filtration, the organic layer was concentrated under reduced pressure, and then, by distillation under reduced pressure (83 to 85° C., 50 mmHg), 12.4 g (yield: 19%) of 4-dimethylaminotetrahydropyrane with a purity of 99% (areal percentage according to gas chromatography) as a colorless liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.